6-(3-Phenylpiperazin-1-yl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

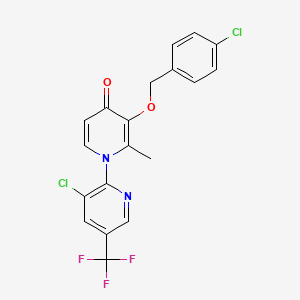

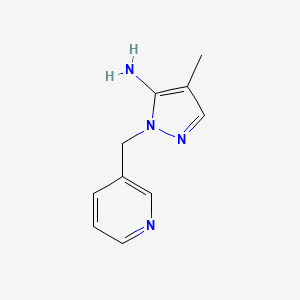

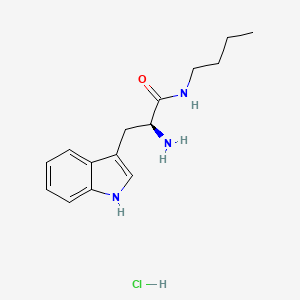

“6-(3-Phenylpiperazin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 904816-46-2 . It has a molecular weight of 283.33 . The IUPAC name for this compound is 6-(3-phenyl-1-piperazinyl)nicotinic acid . It is also known by the synonyms 6-(3-Phenylpiperazin-1-yl)pyridine-3-carboxylic acid, and 5-Carboxy-2-(3-phenylpiperazin-1-yl)pyridine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H17N3O2/c20-16(21)13-6-7-15(18-10-13)19-9-8-17-14(11-19)12-4-2-1-3-5-12/h1-7,10,14,17H,8-9,11H2,(H,20,21) . This code provides a specific textual identifier for the molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid powder . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

Receptors and Mechanisms of Action

- Nicotinic Acid Receptors : Nicotinic acid (niacin) acts through specific receptors such as PUMA-G and HM74, which are expressed in adipose tissue. Binding to these receptors results in decreased lipolysis and lipid levels in the plasma, mediated through a G-protein-coupled mechanism that lowers cyclic adenosine monophosphate (cAMP) levels (Tunaru et al., 2003).

- Anti-atherosclerotic Effects : Nicotinic acid inhibits atherosclerosis progression in mice through its receptor GPR109A expressed by immune cells, indicating a potential for treating cardiovascular diseases beyond its lipid-modifying effects (Lukasova et al., 2011).

Antihyperlipidemic and Cardiovascular Applications

- Antihyperlipidemic Activity : Derivatives of nicotinic acid have been synthesized with antihyperlipidemic activity, indicating their potential as therapeutic agents for managing dyslipidemia by inhibiting key enzymes and receptors involved in lipid metabolism (Shoman et al., 2020).

- Vasorelaxation and Antioxidation : Thionicotinic acid derivatives have shown vasorelaxation and antioxidative activities, suggesting their development as therapeutics for cardiovascular diseases (Prachayasittikul et al., 2010).

Molecular and Cellular Effects

- Molecular Identification of Receptors : The identification of high and low affinity receptors for nicotinic acid, such as HM74 and HM74A, facilitates the development of new drugs to treat dyslipidemia by targeting these specific receptors (Wise et al., 2003).

- Enzymatic Hydroxylation : Research into the enzymatic conversion of nicotinic acid for production purposes has highlighted its industrial applications, particularly in the biochemical and pharmaceutical sectors (Mizon, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

6-(3-phenylpiperazin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(21)13-6-7-15(18-10-13)19-9-8-17-14(11-19)12-4-2-1-3-5-12/h1-7,10,14,17H,8-9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZPMWAWYUHYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)

![5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2839408.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/no-structure.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2839421.png)